molecular formula C14H12N2O B1290447 4-(Benzyloxy)-1h-indazole CAS No. 850364-08-8

4-(Benzyloxy)-1h-indazole

Cat. No.: B1290447
CAS No.: 850364-08-8
M. Wt: 224.26 g/mol
InChI Key: KTYOLSBHUABXAW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1h-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The structure of this compound consists of an indazole core with a benzyloxy group attached to the fourth position. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1h-indazole typically involves the reaction of 4-hydroxyindazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1h-indazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group converts to benzaldehyde or benzoic acid.

    Reduction: Benzyloxy group converts to benzyl group.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the indazole ring.

Scientific Research Applications

4-(Benzyloxy)-1h-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1h-indazole involves its interaction with specific molecular targets in biological systems. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The indazole core can interact with various biological pathways, influencing processes such as cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenol

Uniqueness

4-(Benzyloxy)-1h-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the benzyloxy group further enhances its reactivity and potential applications in various fields. Compared to similar compounds, this compound offers a versatile platform for chemical modifications and biological studies.

Properties

IUPAC Name

4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYOLSBHUABXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630903
Record name 4-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850364-08-8
Record name 4-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxyindazole (702 mg, 5.24 mmol) in DMF (10 mL) at ambient temperature under argon was added sodium hydride (231 mg of a 60% dispersion in mineral oil, 5.76 mmol). The mixture was stirred for 10 minutes and then benzyl bromide (0.622 mL, 5.24 mmol) was added via syringe. After stirring for 2 hours at ambient temperature, the mixture was quenched with ammonium chloride solution, the solvents were evaporated and ethyl acetate and water were added. The product was extracted into ethyl acetate and the organic solution was dried (Na2SO4) and evaporated.
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.622 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic methods were used to confirm the structure of 4-(Benzyloxy)-1H-indazole?

A1: The research article states that the structure of this compound was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) [].

Q2: What is the reported overall yield of the synthesized this compound?

A2: The five-step synthesis route, starting from 2-methyl-3-nitrophenol, resulted in a total yield of 76.3% for this compound [].

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